3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Beschreibung
The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a fused pyrrolo[3,2-d]pyrimidine core with distinct substituents:
- 4-Chlorophenyl group at position 3: Enhances hydrophobic interactions and metabolic stability.
- Methyl group at position 5: Contributes to steric effects and conformational rigidity.
Pyrrolo[3,2-d]pyrimidine derivatives are widely investigated for therapeutic applications, particularly in oncology. Patent EP 4 374 877 A2 highlights their role in cancer treatment, suggesting that the target compound may act as a kinase inhibitor or disrupt protein-protein interactions in tumorigenesis .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-3-6-14(27(31)32)9-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-7-4-12(22)5-8-13/h3-10H,1-2H3,(H,23,28)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKQGOFYUIIBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921533-20-2) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article examines its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula: C21H16ClN5O5
- Molecular Weight: 453.84 g/mol
- Structure: The compound features a pyrrolopyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit diverse biological activities, particularly in oncology. The specific compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins.
Case Studies
- K562 Cell Line Study : In a study involving K562 leukemia cells, the compound was tested at concentrations ranging from 40 to 200 μM over 24 to 72 hours. Results indicated a notable decrease in cell viability with an IC50 value of approximately 102 μM. Flow cytometry analysis revealed an increase in apoptotic cells from 6.09% to 84.10% after treatment .
- Gene Expression Analysis : Real-time PCR analysis showed significant upregulation of pro-apoptotic genes such as Bax and TP53 by factors of 42.74 and 35.88 respectively, while downregulating BCL2 expression by 1.47-fold in K562 cells after treatment .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Apoptosis Induction (%) | Key Mechanism |
|---|---|---|---|
| Subject Compound | 102 ± 1.6 (K562) | 84.10% | Inhibition of BCL2; Activation of Bax and TP53 |
| Reference Compound A | 143 ± 9.41 (PBMCs) | 20.06% | Similar mechanisms observed |
| Reference Compound B | 278 ± 2.7 (K562) | - | Lower efficacy compared to subject compound |
Additional Biological Activities
Beyond its anticancer properties, derivatives similar to this compound have been reported to exhibit other biological activities:
- Antibacterial Activity : Some studies suggest potential antibacterial effects against various pathogens.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Research has indicated that compounds similar to 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example:
- Mechanism : These compounds often target specific enzymes involved in cancer cell growth and survival pathways.
- Case Study : A related compound was tested against various cancer cell lines and demonstrated significant cytotoxicity.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes.
- Case Study : Molecular docking studies suggest that the compound can bind effectively to targets involved in inflammatory responses.
Synthesis and Derivatives
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be achieved through multi-step synthetic routes involving readily available starting materials. The synthesis typically involves:
- Formation of the pyrrolopyrimidine core.
- Introduction of the chlorophenyl and nitrophenyl substituents through electrophilic aromatic substitution reactions.
Analyse Chemischer Reaktionen
Nitro Group Reduction
The 5-nitro substituent on the phenyl ring undergoes selective reduction under catalytic hydrogenation or metal-acid conditions. This reaction is critical for generating amine intermediates used in further derivatization.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| H<sub>2</sub> gas (1 atm), Pd/C | Ethanol, 25°C, 12 h | 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-aminophenyl)-2,4-dioxo derivative | 85% |
| Fe/HCl (aq) | Reflux, 6 h | Same as above | 72% |
The nitro-to-amine conversion enables subsequent acylation or diazotization for coupling reactions.
Chlorophenyl Substitution Reactions
The 4-chlorophenyl group participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the C–Cl bond’s electrophilic nature.
These reactions expand the compound’s aromatic diversity for structure-activity relationship (SAR) studies .
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| 6M HCl, reflux, 8 h | – | 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | Precursor for ester/amide synthesis |
| NaOH (aq), 100°C, 6 h | – | Same as above | Improved solubility for formulations |
The carboxylic acid derivative serves as a versatile intermediate for further functionalization.
Pyrrolopyrimidine Core Reactivity
The bicyclic pyrrolo[3,2-d]pyrimidine system participates in electrophilic substitutions and ring-opening reactions.
Key Observations:
-
Electrophilic Aromatic Substitution : Bromination at the C5 position of the pyrimidine ring occurs with Br<sub>2</sub>/FeBr<sub>3</sub> (yield: 62%) .
-
Ring-Opening : Treatment with NH<sub>2</sub>OH·HCl in basic media cleaves the pyrimidine ring, generating a pyrrole-urea derivative (yield: 48%) .
Functionalization via Mannich Reactions
The secondary amine in the tetrahydro-pyrrolopyrimidine structure undergoes Mannich reactions to introduce substituents.
Stability Under Oxidative Conditions
The compound shows limited stability in strong oxidative environments:
-
H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (Fenton’s reagent): Degrades the pyrrolopyrimidine core within 2 h .
-
mCPBA : Epoxidizes the tetrahydro ring, forming an unstable epoxide intermediate (detected via LC-MS).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces nitro-to-nitrito rearrangement, forming a metastable nitrito intermediate (half-life: 15 min at 25°C).
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Nitro Group: The nitro substituent in the target compound may enhance binding to electron-deficient pockets in kinases, a feature absent in analogs with ester or amino groups .
4-Chlorophenyl : Common in kinase inhibitors (e.g., imatinib), this group likely contributes to hydrophobic interactions in the target compound’s mechanism .
Carboxamide vs.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this pyrrolopyrimidine derivative?
The synthesis involves cyclization and functionalization steps, requiring precise control of reaction conditions. Critical parameters include:
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for chlorophenyl/nitrophenyl group incorporation .
- Temperature : Cyclization steps often require reflux conditions (80–120°C) to achieve high yields .
- Catalysts : Base catalysts like triethylamine or sodium hydride facilitate deprotonation during amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
- NMR : 1H/13C NMR resolves aromatic protons (δ 7.2–8.5 ppm for nitrophenyl) and carbonyl groups (δ 160–170 ppm) .
- X-ray crystallography : Validates the fused pyrrolopyrimidine ring system and substituent orientations (e.g., dihedral angles between chlorophenyl and nitrophenyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~450–460 for C22H16ClN5O5) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for pyrrolopyrimidines) .
- Accelerated stability studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) to identify degradation products via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values across cancer cell lines)?
- Assay standardization : Use consistent cell lines (e.g., MCF-7, HeLa) and normalize protocols for ATP levels, incubation times, and solvent controls .
- Structural analogs : Compare activity of derivatives (e.g., replacing 5-nitrophenyl with 4-fluorophenyl) to identify critical pharmacophores .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases like EGFR or Aurora B) .
Q. How can computational modeling predict this compound’s interaction with kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to ATP pockets (e.g., PDB: 1M7K for EGFR). Focus on hydrogen bonds with nitrophenyl and chlorophenyl groups .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies (MM-PBSA) .
Q. What experimental designs minimize off-target effects in enzyme inhibition studies?
- Selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (S(10) = IC50(target)/IC50(off-target)) .
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify non-kinase targets .
Methodological Challenges and Solutions
Q. How to address low yields during the final amidation step?
- Coupling reagents : Replace EDCl/HOBt with HATU or PyBOP to improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .
Q. What approaches validate the compound’s role in apoptosis vs. cytostatic effects?
- Flow cytometry : Annexin V/PI staining distinguishes apoptotic (Annexin V+/PI−) from necrotic cells .
- Cell cycle analysis : PI staining with RNase treatment identifies G1/S arrest (propidium iodide histogram) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
